![molecular formula C7H8F2O B6144723 7,7-difluorobicyclo[4.1.0]heptan-2-one CAS No. 1251923-13-3](/img/structure/B6144723.png)
7,7-difluorobicyclo[4.1.0]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-difluorobicyclo[4.1.0]heptan-2-one, also known as DFBP or 2,2-difluorobicyclo[4.1.0]heptan-2-one, is an organic compound with a unique molecular structure. It is a bicyclic, monofluorinated alkane with two fluorine atoms attached to the same carbon atom, and one oxygen atom attached to another carbon atom. This compound has been used in a variety of scientific applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model for studying the structure and behavior of other organic compounds.1.0]heptan-2-one.
科学的研究の応用
7,7-difluorobicyclo[4.1.0]heptan-2-one has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model for studying the structure and behavior of other organic compounds. In addition, it has been used as a starting material in the synthesis of other organic compounds, such as 7,7-difluoro-2-methylbicyclo[4.1.0]heptan-2-one and 7,7-difluoro-3-methylbicyclo[4.1.0]heptan-2-one.
作用機序
7,7-difluorobicyclo[4.1.0]heptan-2-one is an organic compound with a unique molecular structure. Its mechanism of action is not fully understood, but it is thought to interact with other molecules in a variety of ways. For example, it can act as a Lewis acid, a Brønsted acid, or a Lewis base, depending on the nature of the reaction. In addition, it can act as a nucleophile or an electrophile, depending on the nature of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7,7-difluorobicyclo[4.1.0]heptan-2-one are not fully understood. In laboratory experiments, it has been shown to interact with other molecules in a variety of ways, but its effects on living systems are not known. In addition, it is not known whether 7,7-difluorobicyclo[4.1.0]heptan-2-one has any toxic effects on humans or other organisms.
実験室実験の利点と制限
7,7-difluorobicyclo[4.1.0]heptan-2-one has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and store, and it can be used as a reagent or a catalyst in a variety of reactions. In addition, it can be used as a model for studying the structure and behavior of other organic compounds. However, it has several limitations as well. It is a highly reactive compound, and it can react with other molecules in unpredictable ways. In addition, it is not widely available, and it can be difficult to obtain in large quantities.
将来の方向性
The future directions of 7,7-difluorobicyclo[4.1.0]heptan-2-one research are vast and varied. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in medicine and industry. In addition, further research is needed to develop improved synthesis methods and to explore its potential as a catalyst in organic synthesis. Finally, further research is needed to understand its role in the structure and behavior of other organic compounds.
合成法
7,7-difluorobicyclo[4.1.0]heptan-2-one can be synthesized by a variety of methods, including the reaction of 1,3-difluorocyclohexene with sodium hydride in refluxing tetrahydrofuran (THF). The reaction is catalyzed by anhydrous sodium carbonate, and yields a product with a yield of up to 80%. Other methods for the synthesis of 7,7-difluorobicyclo[4.1.0]heptan-2-one include the reaction of 1,3-difluorocyclohexene with potassium tert-butoxide in refluxing tetrahydrofuran, and the reaction of 1,3-difluorocyclohexene with sodium borohydride in refluxing THF.
特性
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGDHMVMJRRJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Difluorobicyclo[4.1.0]heptan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


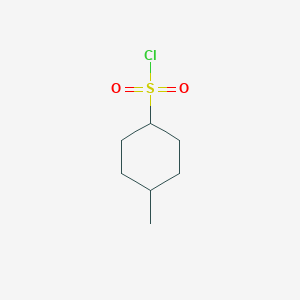

![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)

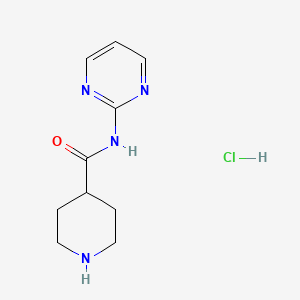
![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)
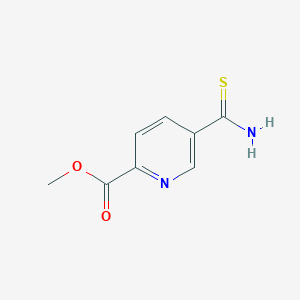
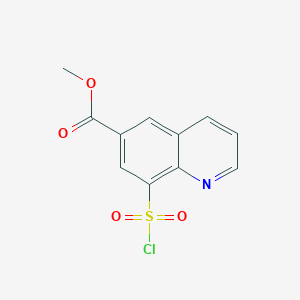
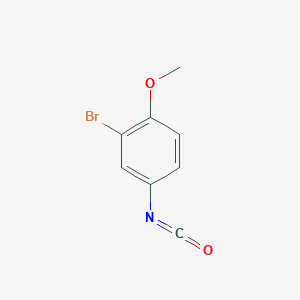
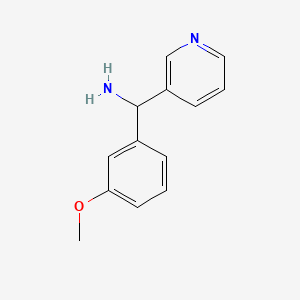
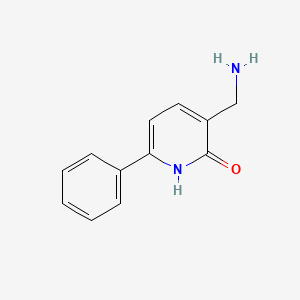
![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)
![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)